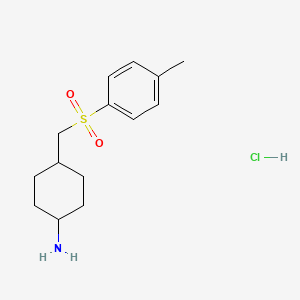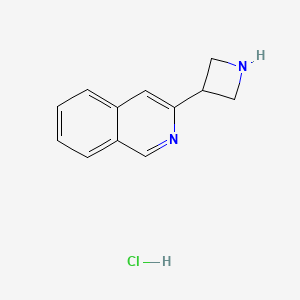
3-(3-Azetidinyl)isoquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the code “MFCD32662346” is a chemical entity with specific properties and applications. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662346” involves a series of chemical reactions starting from readily available precursors. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving the coupling of precursor molecules under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or chromatography.
Step 3: Final reaction to obtain the target compound, often involving specific catalysts and solvents to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662346” is scaled up using large reactors and continuous flow systems. The process is optimized for cost-effectiveness and efficiency, ensuring high yield and purity. Key steps include:
Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.
Purification: Employing industrial-scale chromatography or distillation techniques.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
化学反応の分析
Types of Reactions
“MFCD32662346” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.
科学的研究の応用
“MFCD32662346” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which “MFCD32662346” exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism depends on the context of its use, such as its role in a biological system or a chemical reaction.
特性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC名 |
3-(azetidin-3-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-10-8-14-12(5-9(10)3-1)11-6-13-7-11;/h1-5,8,11,13H,6-7H2;1H |
InChIキー |
JXYVFDPAVLBRPY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=CC=CC=C3C=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


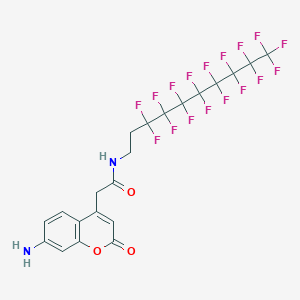

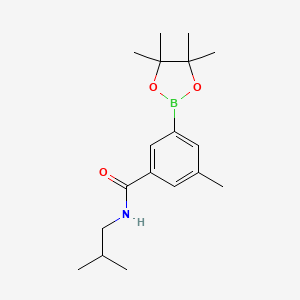
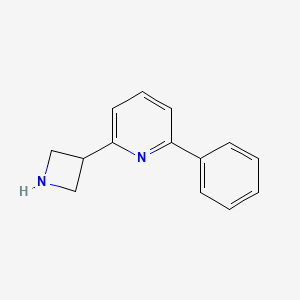
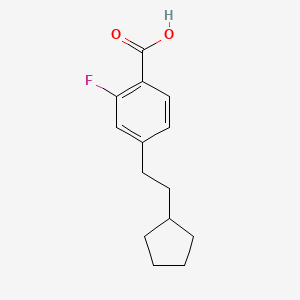
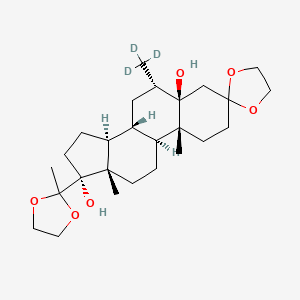
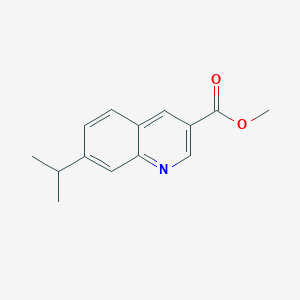
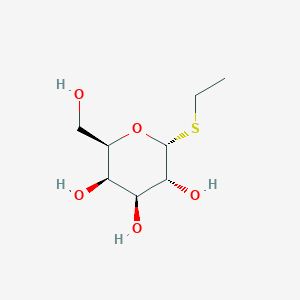
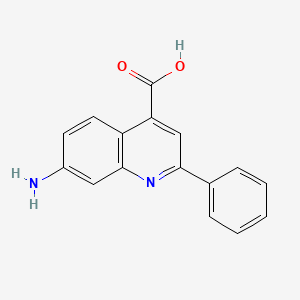

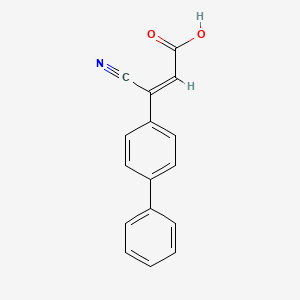

![4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
